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(S)-3-sulfolactic acid

Número de catálogo: B1216686
Peso molecular: 170.14 g/mol
Clave InChI: CQQGIWJSICOUON-UWTATZPHSA-N
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Descripción

Significance in Sulfur Biogeochemistry and Metabolism

The biogeochemical sulfur cycle involves the transformation and movement of sulfur between rocks, waterways, and living systems. frontiersin.org Organosulfur compounds are integral to this cycle, and (S)-3-sulfolactic acid serves as a critical junction in their metabolic processing. A primary source of this compound is the biodegradation of sulfoquinovose (SQ), the polar headgroup of the plant sulfolipid sulfoquinovosyl diacylglycerol (SQDG). pnas.org With an estimated annual production of 10 gigatons, SQ represents one of the most abundant organosulfur compounds in the biosphere, making its degradation a vital process for recycling carbon and sulfur. frontiersin.org

Bacteria have evolved several distinct pathways to metabolize this compound, often as a terminal step in the breakdown of larger sulfonated molecules like SQ. These pathways ultimately cleave the stable carbon-sulfur bond, releasing the sulfur as inorganic sulfite (B76179), which can then be further metabolized or returned to the environment.

One degradation route, observed in Pseudomonas putida SQ1, involves a "sulfo-Entner–Doudoroff" pathway that catabolizes SQ to (S)-3-sulfolactate, which is then excreted. pnas.org Other bacteria can then mineralize the (S)-3-sulfolactate. pnas.org The complete breakdown of (S)-3-sulfolactate within a single organism often involves one of several specialized enzymatic pathways. For instance, the soil bacterium Cupriavidus pinatubonensis JMP134 can oxidize 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS), another SQ degradation intermediate, to (S)-3-sulfolactate, which is then cleaved. frontiersin.orgresearchgate.net In Paracoccus pantotrophus, this compound is an intermediate in the breakdown of cysteate; it is formed by the reduction of 3-sulfopyruvate and subsequently cleaved by the enzyme sulfolactate sulfo-lyase (SuyAB) into pyruvate (B1213749) and sulfite. uni-konstanz.de

A more complex, bifurcated pathway has been identified in the marine bacterium Roseovarius nubinhibens. nih.govresearchgate.netnih.gov In this organism, this compound is first oxidized by a membrane-bound sulfolactate dehydrogenase (SlcD) to form 3-sulfopyruvate. nih.govresearchgate.net This intermediate then enters two separate branches for desulfonation:

One portion is decarboxylated by 3-sulfopyruvate decarboxylase (ComDE) to sulfoacetaldehyde (B1196311), which is then desulfonated by sulfoacetaldehyde acetyltransferase (Xsc). nih.govresearchgate.netnih.gov

The other portion is transaminated to form (S)-cysteate, which is subsequently desulfonated by cysteate sulfo-lyase (CuyA). nih.govresearchgate.netnih.gov

This metabolic versatility highlights the central role of this compound in connecting different branches of sulfur metabolism. nih.gov Beyond its role in catabolism, the related enantiomer, (R)-3-sulfolactic acid, is an intermediate in the biosynthesis of the essential cofactor coenzyme M in methanogenic archaea, underscoring the broader importance of the sulfolactate structure in microbial biochemistry. nih.govnih.gov

Table 1: Key Bacterial Metabolic Pathways Involving this compound

Pathway/ProcessKey Enzyme(s)Organism ExampleMetabolic RoleEnd Products of (S)-3-SL Moiety
Cysteate DissimilationSulfolactate dehydrogenase, Sulfolactate sulfo-lyase (SuyAB)Paracoccus pantotrophusIntermediate in cysteate breakdownPyruvate, Sulfite
Bifurcated DegradationSulfolactate dehydrogenase (SlcD), Sulfopyruvate (B1220305) decarboxylase (ComDE), Cysteate sulfo-lyase (CuyA)Roseovarius nubinhibensUtilization as a sole carbon and energy sourcePyruvate, Acetyl-CoA, Sulfite
Sulfo-Entner–Doudoroff PathwaySQ Dehydrogenase, SG Aldolase, etc.Pseudomonas putida SQ1Excreted end-product of sulfoquinovose degradation(S)-3-Sulfolactate
DHPS DegradationDHPS dehydrogenase (HpsN), Sulfolactate sulfo-lyaseCupriavidus pinatubonensisIntermediate in DHPS breakdownPyruvate, Sulfite

Occurrence and Distribution in Diverse Organisms

This compound is a widespread natural product, identified in organisms across different domains of life, where it serves varied biological functions. nih.gov Its presence is particularly notable in bacteria, especially in the context of sporulation and the degradation of plant-derived compounds.

One of the most striking examples of its accumulation is in the endospores of the bacterium Bacillus subtilis. Research has shown that this compound is absent in vegetative cells but accumulates in large quantities during sporulation, where it can constitute more than 5% of the spore's dry weight. nih.govnih.gov Upon germination, this stored this compound is rapidly and completely released into the medium. nih.govasm.org However, this accumulation is not universal among all spore-forming bacteria, as it was not found in the spores of Bacillus megaterium, B. cereus, or B. thuringiensis. nih.gov

Many bacteria that inhabit soil and marine environments utilize this compound or its precursors as a food source. Roseovarius nubinhibens and Paracoccus pantotrophus can use it for growth, breaking it down to acquire carbon and sulfur. nih.govuni-konstanz.de Similarly, Pseudomonas putida SQ1 degrades the plant sugar sulfoquinovose, producing this compound as a metabolic byproduct. pnas.orguni-konstanz.de In anaerobic environments, bacteria such as Desulfovibrio sp. can ferment intermediates derived from sulfoquinovose, like DHPS, into (S)-3-sulfolactate, which is then cleaved to produce pyruvate and hydrogen sulfide (B99878). frontiersin.org

The distribution of this compound extends to photosynthetic organisms and eukaryotes. It has been implicated in the metabolism of sulfoquinovose in plants and algae. nih.gov Its presence has also been confirmed through metabolomic studies in various organisms, including the endosymbiotic dinoflagellate Cladocopium goreaui, a crucial partner in coral reef ecosystems. frontiersin.org

Table 2: Documented Occurrence of this compound in Various Organisms

Domain/KingdomOrganismContext/Significance
BacteriaBacillus subtilisMajor component of endospores (>5% dry weight), released upon germination. nih.govnih.gov
BacteriaRoseovarius nubinhibensUtilized as a sole source of carbon and energy via a bifurcated pathway. nih.govnih.gov
BacteriaParacoccus pantotrophusIntermediate in the degradation pathway of cysteic acid. uni-konstanz.de
BacteriaPseudomonas putida SQ1Metabolic end-product from the degradation of sulfoquinovose. pnas.orguni-konstanz.de
BacteriaDesulfovibrio sp. DF1Intermediate in the anaerobic fermentation of DHPS to acetate (B1210297) and H₂S. frontiersin.org
EukaryaPlants and AlgaeGeneral involvement in the metabolism of the plant sulfolipid, sulfoquinovose. nih.gov
EukaryaCladocopium goreaui (Dinoflagellate)Identified as a metabolite in a coral symbiont. frontiersin.org
EukaryaMammalsReported to be in equilibrium with (S)-cysteate. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O6S B1216686 (S)-3-sulfolactic acid

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C3H6O6S

Peso molecular

170.14 g/mol

Nombre IUPAC

(2S)-2-hydroxy-3-sulfopropanoic acid

InChI

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/t2-/m1/s1

Clave InChI

CQQGIWJSICOUON-UWTATZPHSA-N

SMILES

C(C(C(=O)O)O)S(=O)(=O)O

SMILES isomérico

C([C@H](C(=O)O)O)S(=O)(=O)O

SMILES canónico

C(C(C(=O)O)O)S(=O)(=O)O

Origen del producto

United States

Biosynthesis of S 3 Sulfolactic Acid

Pathways in Methanogenic Archaea: Coenzyme M Precursor Role

Coenzyme M (2-mercaptoethanesulfonate) is the smallest known organic coenzyme and is essential for methyl-transfer reactions in methanogenesis. pnas.orgwikipedia.org The biosynthesis of coenzyme M in many methanogens proceeds through a pathway involving (S)-3-sulfolactic acid. researchgate.netgenome.jp

The initial step in this pathway is the conversion of phosphoenolpyruvate (B93156) (PEP) to (2R)-phospho-3-sulfolactate. This reaction is catalyzed by the enzyme (2R)-phospho-3-sulfolactate synthase, also known as ComA. capes.gov.brebi.ac.uk ComA facilitates the addition of a sulfite (B76179) group to the double bond of PEP, forming a phosphorylated intermediate.

The subsequent step involves the dephosphorylation of (2R)-phospho-3-sulfolactate to yield (2R)-3-sulfolactate. This hydrolysis reaction is carried out by the enzyme 2-phosphosulfolactate phosphatase, or ComB. wikipedia.orguniprot.org ComB belongs to a class of Mg²⁺-dependent acid phosphatases. nih.gov The resulting (R)-3-sulfolactate is then oxidized to 3-sulfopyruvate by the enzyme (S)-sulfolactate dehydrogenase (ComC). uni-konstanz.degenome.jp

(2R)-Phospho-3-sulfolactate Synthase (ComA) Catalysis

Formation as a Product of Sulfoquinovose Degradation in Bacteria

Sulfoquinovose (SQ), the head group of plant sulfolipids, is one of the most abundant organosulfur compounds in nature. nih.govpnas.orgillinois.edu Bacteria have evolved several "sulfoglycolytic" pathways to degrade SQ, and some of these pathways result in the formation of this compound. pnas.orgwikipedia.org

Two major sulfoglycolytic pathways are the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) pathway and the sulfo-Entner-Doudoroff (sulfo-ED) pathway. nih.govwikipedia.org Both pathways can lead to the formation of this compound. In these pathways, sulfoquinovose is broken down into smaller carbon fragments. One of the key intermediates formed is (S)-sulfolactaldehyde. asm.orgresearchgate.net This aldehyde can then be oxidized to (S)-3-sulfolactate by a dehydrogenase enzyme. frontiersin.org For instance, in Pseudomonas putida SQ1, which utilizes a sulfo-ED pathway, (S)-3-sulfolactate is a major metabolic end product. pnas.orgoup.comnih.gov While the sulfo-EMP pathway in Escherichia coli primarily produces 2,3-dihydroxypropanesulfonate (DHPS), some bacteria possess an oxidative variant of the sulfo-EMP pathway that yields (S)-3-sulfolactate. wikipedia.orgfrontiersin.org

A third pathway for sulfoquinovose degradation that produces this compound is the transaldolase-dependent sulfoglycolysis (sulfo-TAL) pathway, identified in bacteria such as Bacillus megaterium. nih.govillinois.edu In this pathway, sulfoquinovose is first isomerized to 6-deoxy-6-sulfofructose. A transaldolase enzyme then cleaves this intermediate, producing (S)-sulfolactaldehyde. nih.govillinois.edufrontiersin.org Similar to the other pathways, this aldehyde is subsequently oxidized to (S)-3-sulfolactate. frontiersin.org

Catabolism and Biodegradation of S 3 Sulfolactic Acid

Enzymatic Degradation Pathways in Microorganisms

The breakdown of (S)-3-sulfolactic acid, a naturally occurring organosulfonate, is a critical process in the biogeochemical sulfur cycle, particularly in marine environments. nih.govnih.gov Microorganisms have evolved diverse and intricate enzymatic pathways to utilize this compound as a source of carbon and energy. nih.gov These pathways often involve a series of oxidation, decarboxylation, and desulfonation steps, ultimately releasing the sulfur as sulfite (B76179) or sulfate (B86663). nih.govnih.gov

Bifurcated Desulfonation Routes in Roseovarius nubinhibens ISM

The marine bacterium Roseovarius nubinhibens ISM demonstrates a sophisticated, bifurcated pathway for the degradation of 3-sulfolactate, enabling it to use the compound as its sole source of carbon and energy. nih.govasm.org This pathway is initiated by the uptake of sulfolactate and its subsequent oxidation, leading to a key intermediate that is then channeled into two distinct desulfonation branches. nih.govnih.gov The organism quantitatively utilizes sulfolactate, with a corresponding stoichiometric excretion of the sulfonate sulfur as sulfate. nih.govresearchgate.net

The catabolic process in R. nubinhibens ISM begins with the action of a membrane-bound sulfolactate dehydrogenase (SlcD). nih.govnih.gov This inducible enzyme catalyzes the oxidation of 3-sulfolactate to generate 3-sulfopyruvate. nih.govnih.gov This reaction represents the initial and committing step in the degradation pathway, and the resulting 3-sulfopyruvate serves as the crucial branch point for the subsequent enzymatic reactions. nih.gov The activity of SlcD is dependent on an artificial electron acceptor like ferricyanide (B76249) and is induced only when cells are grown in the presence of sulfolactate. nih.gov

At the bifurcation point, a portion of the 3-sulfopyruvate is decarboxylated by the enzyme 3-sulfopyruvate decarboxylase (ComDE). nih.govnih.gov This enzyme, which requires thiamine (B1217682) diphosphate (B83284) as a cofactor, facilitates the removal of a carboxyl group from 3-sulfopyruvate, yielding sulfoacetaldehyde (B1196311). asm.orgresearchgate.net Interestingly, ComDE was first identified for its role in the biosynthesis of coenzyme M, but in R. nubinhibens ISM, it plays a crucial catabolic role. nih.govresearchgate.net

The sulfoacetaldehyde produced by ComDE is the substrate for the first desulfonation branch, which is mediated by sulfoacetaldehyde acetyltransferase (Xsc). nih.govasm.org This enzyme catalyzes the phosphatolysis of sulfoacetaldehyde, breaking the stable carbon-sulfur bond to produce acetyl phosphate (B84403) and sulfite. asm.orgfrontiersin.org The acetyl phosphate is then converted to acetyl-coenzyme A by phosphate acetyltransferase (Pta), allowing it to enter central metabolism. nih.govasm.org The sulfite is presumed to be oxidized to sulfate by a periplasmic sulfite dehydrogenase. nih.gov Enzyme assays have confirmed that Xsc activity is inducible and present in extracts of cells grown on sulfolactate. asm.org

The second branch of the bifurcated pathway involves the transamination of the remaining 3-sulfopyruvate to (S)-cysteate. nih.govasm.org This intermediate is then desulfonated by the pyridoxal (B1214274) 5'-phosphate-dependent enzyme (S)-cysteate sulfo-lyase (CuyA). nih.govuniprot.org CuyA cleaves (S)-cysteate to yield pyruvate (B1213749), ammonia, and sulfite. frontiersin.orguniprot.org Like Xsc, CuyA is an inducible enzyme, with its activity detected in sulfolactate-grown cells. asm.org The sulfite produced in this branch is likely exported from the cell via a transporter like CuyZ and subsequently oxidized. nih.gov

Table 1: Key Enzymes in the Bifurcated Degradation of this compound in Roseovarius nubinhibens ISM

Enzyme NameAbbreviationEC NumberFunctionSubstrateProduct(s)
Sulfolactate DehydrogenaseSlcD-Oxidation3-Sulfolactate3-Sulfopyruvate
3-Sulfopyruvate DecarboxylaseComDE4.1.1.79Decarboxylation3-SulfopyruvateSulfoacetaldehyde
Sulfoacetaldehyde AcetyltransferaseXsc2.3.3.15DesulfonationSulfoacetaldehydeAcetyl phosphate, Sulfite
(S)-Cysteate Sulfo-lyaseCuyA4.4.1.25Desulfonation & Deamination(S)-CysteatePyruvate, Ammonia, Sulfite
Sulfoacetaldehyde Acetyltransferase (Xsc) Branch

Stereospecific Degradation in Chromohalobacter salexigens

Chromohalobacter salexigens DSM 3043 is capable of degrading both (R)- and (S)-sulfolactate as its sole carbon and energy source. nih.govresearchgate.net This bacterium employs a distinct stereospecific degradation pathway that involves two sulfolactate dehydrogenases with opposing stereoselectivity. nih.govebi.ac.uk

The degradation process is hypothesized to be encoded by an eight-gene cluster. nih.govresearchgate.net This cluster includes genes for a tripartite tricarboxylate transporter-family uptake system (SlcHFG) for sulfolactate. nih.govresearchgate.net The key to its ability to degrade both enantiomers lies in the presence of two distinct dehydrogenases: (S)-sulfolactate dehydrogenase (SlcC) and (R)-sulfolactate dehydrogenase (ComC). nih.govresearchgate.net

SlcC, an (S)-sulfolactate dehydrogenase, has been purified and shown to act on (S)-3-sulfolactate. nih.gov The degradation pathway involves the oxidation of (S)-sulfolactate by SlcC. The resulting sulfopyruvate (B1220305) is then reduced by the NADPH-dependent (R)-sulfolactate dehydrogenase (ComC) to form (R)-sulfolactate. researchgate.net This (R)-enantiomer is the specific substrate for the desulfonating enzyme, (R)-sulfolactate sulfo-lyase (SuyAB), which cleaves it into pyruvate and sulfite. nih.govresearchgate.net This clever enzymatic strategy effectively creates a racemase activity, allowing the bacterium to channel both enantiomers of sulfolactate into a single desulfonation pathway. nih.govresearchgate.net

Table 2: Enzymes in the Stereospecific Degradation of Sulfolactate in Chromohalobacter salexigens

Enzyme NameAbbreviationEC NumberFunctionSubstrateProduct
(S)-Sulfolactate DehydrogenaseSlcC-Oxidation(S)-3-Sulfolactate3-Sulfopyruvate
(R)-Sulfolactate DehydrogenaseComC1.1.1.272Reduction3-Sulfopyruvate(R)-3-Sulfolactate
(R)-Sulfolactate Sulfo-lyaseSuyAB4.4.1.24Desulfonation(R)-3-SulfolactatePyruvate, Sulfite
(R)-Sulfolactate Dehydrogenase (ComC)

Role in Microbial Sulfur Cycling

The catabolism of this compound is an integral part of the microbial sulfur cycle. Organosulfonates like sulfolactate represent a significant reservoir of sulfur in various environments. oup.com Microorganisms capable of cleaving the stable carbon-sulfur bond in these compounds play a vital role in mineralizing organic sulfur, making it available to other organisms in the form of inorganic sulfite and sulfate. core.ac.ukbiorxiv.org

Sulfonate Desulfonation Mechanisms

Bacteria have evolved several general mechanisms for the desulfonation of organic sulfonates. oup.comd-nb.info For aerobic catabolism, these mechanisms include:

Oxygenolytic cleavage: This common mechanism involves monooxygenases that destabilize the C-S bond by adding an oxygen atom to the carbon adjacent to the sulfonate group, leading to the release of sulfite. oup.comd-nb.info The expression of these enzymes is often induced when sulfate is scarce. core.ac.ukd-nb.info

Thiamine pyrophosphate (TPP)-assisted release: This mechanism activates the carbon next to the sulfonate group, facilitating the release of sulfite. oup.comd-nb.info

Lyase-mediated elimination: The action of sulfolactate sulfo-lyase (SuyAB) represents a dehydratase-like elimination reaction. nih.gov This is a non-oxygenolytic cleavage that directly produces pyruvate and sulfite from (R)-sulfolactate. uni-konstanz.denih.gov

In some bacteria, such as Roseovarius nubinhibens, sulfolactate degradation proceeds through a different, bifurcated pathway. Here, sulfolactate is first oxidized to 3-sulfopyruvate. This intermediate is then either decarboxylated to sulfoacetaldehyde, which is desulfonated by sulfoacetaldehyde acetyltransferase (Xsc), or transaminated to (S)-cysteate, which is desulfonated by (S)-cysteate sulfo-lyase (CuyA). asm.orgnih.govresearchgate.net These diverse strategies highlight the various evolutionary solutions microbes have developed to utilize sulfolactate.

Contribution to Sulfate and Sulfite Release

The breakdown of (S)-3-sulfolactate directly contributes to the environmental pool of inorganic sulfur. The key desulfonation step, whether catalyzed by SuyAB, Xsc, or CuyA, releases the sulfur atom as sulfite. uni-konstanz.denih.govnih.gov

In many aerobic bacteria, this released sulfite does not accumulate in the growth medium. uni-konstanz.de For instance, in Paracoccus pantotrophus, an inducible sulfite dehydrogenase is present, which rapidly oxidizes the released sulfite to sulfate. uni-konstanz.denih.govmicrobiologyresearch.org This sulfate is then excreted from the cell, often via a specific exporter protein, such as the one encoded by the suyZ gene found downstream of the suyAB genes in P. pantotrophus. uni-konstanz.denih.govmicrobiologyresearch.org Similarly, the quantitative utilization of sulfolactate by Roseovarius nubinhibens results in the stoichiometric release of the sulfonate sulfur as sulfate into the environment. asm.orgnih.govresearchgate.net This two-step process—intracellular sulfite release followed by oxidation and sulfate export—is a common theme in the microbial dissimilation of C3-sulfonates. nih.gov

Data Tables

Enzymes in this compound Catabolism

Enzyme EC Number Organism Example Substrate(s) Product(s) Cofactor/Requirement
(S)-Sulfolactate Dehydrogenase (SlcC) 1.1.1.310 Chromohalobacter salexigens (S)-3-Sulfolactate 3-Sulfopyruvate NAD+
(R)-Sulfolactate Dehydrogenase (ComC) 1.1.1.272 Chromohalobacter salexigens 3-Sulfopyruvate (R)-3-Sulfolactate NAD(P)H
Sulfolactate Sulfo-lyase (SuyAB) 4.4.1.24 Paracoccus pantotrophus, Chromohalobacter salexigens (R)-3-Sulfolactate Pyruvate, Sulfite Fe2+
Sulfite Dehydrogenase 1.8.2.1 Paracoccus pantotrophus Sulfite Sulfate -

Enzymology and Molecular Mechanisms of S 3 Sulfolactate Metabolism

Characterization of Key Enzymes

The transformation of (S)-3-sulfolactate is orchestrated by specific dehydrogenases that exhibit distinct cofactor requirements and catalytic actions. Understanding these enzymatic properties is fundamental to deciphering the metabolic logic of sulfolactate utilization in various organisms.

Cofactor Requirements and Catalytic Mechanisms

The enzymes responsible for the interconversion between 3-sulfopyruvate and (S)-3-sulfolactate are primarily NAD(P)H-dependent dehydrogenases. For instance, the sulfolactate dehydrogenase (SLDH) from the methanogenic archaeon Methanocaldococcus jannaschii utilizes NAD(P)H as a coenzyme, showing a higher affinity for NADH. nih.govembopress.org This enzyme catalyzes the reduction of a range of α-keto acids, including sulfopyruvate (B1220305), to their corresponding (S)-2-hydroxy acids. embopress.org The catalytic mechanism involves the transfer of the pro-4S hydrogen from the NADH cofactor. nih.govembopress.org

In contrast, the sulfolactaldehyde (SLA) dehydrogenase RlGabD from the bacterium Rhizobium leguminosarum can utilize both NAD⁺ and NADP⁺ as cofactors for the oxidation of SLA to produce sulfolactate. researchgate.netnih.govrsc.org Kinetic analyses suggest that RlGabD likely operates through a rapid equilibrium ordered mechanism. researchgate.netnih.govrsc.org Similarly, the (S)-sulfolactate dehydrogenase (SlcC) from Chromohalobacter salexigens is an NAD⁺-dependent enzyme. researchgate.net The degradation of (R)-cysteate in Paracoccus pantotrophus also involves an NAD-linked sulfolactate dehydrogenase that reduces 3-sulfopyruvate to 3-sulfolactate. nih.gov

The catalytic mechanism of SLA dehydrogenases, such as RlGabD, is proposed to follow a two-step process analogous to that of glyceraldehyde-3-phosphate dehydrogenase (GAPN). biorxiv.org This involves the formation of a hemithioacetal intermediate, followed by hydride transfer to the NAD(P)⁺ cofactor and subsequent hydrolysis to release the sulfolactate product. biorxiv.org

Interactive Data Table: Cofactor and Substrate Specificity of Key Enzymes

EnzymeOrganismPreferred Cofactor(s)Primary ReactionOther Substrates
Sulfolactate dehydrogenase (SLDH)Methanocaldococcus jannaschiiNADH (higher affinity), NAD(P)HSulfopyruvate to (S)-3-SulfolactateOxaloacetate, α-ketoglutarate
Sulfolactaldehyde dehydrogenase (RlGabD)Rhizobium leguminosarumNAD⁺, NADP⁺Sulfolactaldehyde to SulfolactateGlyceraldehyde phosphate (B84403) (weak)
(S)-Sulfolactate dehydrogenase (SlcC)Chromohalobacter salexigensNAD⁺(S)-3-Sulfolactate to 3-SulfopyruvateNot specified
Sulfolactate dehydrogenaseParacoccus pantotrophusNAD⁺3-Sulfopyruvate to 3-SulfolactateNot specified

Stereoselectivity in Oxidoreductases

A notable feature of the enzymes involved in sulfolactate metabolism is their strict stereoselectivity. The SLDH from M. jannaschii specifically produces the (S)-isomer of 2-hydroxy acids from their corresponding α-keto acids. nih.govembopress.org In the reverse reaction, it will only accept the (S)-isomers as substrates. embopress.org This pro-S specificity is a direct consequence of the unique way the NADH cofactor binds in the active site. nih.govembopress.org

The degradation of racemic (R,S)-sulfolactate in Chromohalobacter salexigens provides a clear example of the importance of stereospecific enzymes. This organism possesses two distinct sulfolactate dehydrogenases with opposite stereochemistry: the novel SlcC, which is an (S)-sulfolactate dehydrogenase, and ComC, an (R)-sulfolactate dehydrogenase. nih.govmicrobiologyresearch.org This enzymatic pairing effectively creates a racemase activity, allowing the organism to metabolize both enantiomers of sulfolactate. researchgate.netnih.gov SlcC oxidizes (S)-sulfolactate, while ComC reduces the resulting sulfopyruvate to (R)-sulfolactate, which is the substrate for the downstream enzyme, (R)-sulfolactate sulfo-lyase (SuyAB). researchgate.netnih.gov

Structural Biology of (S)-3-Sulfolactate Processing Enzymes

Active Site Architecture and Substrate Binding

The crystal structure of the SLDH from M. jannaschii (MjSLDH), solved at 2.5 Å resolution, reveals a novel fold for a dinucleotide cofactor-dependent dehydrogenase, as it lacks the canonical Rossmann-fold for NADH binding. nih.govresearchgate.net The NADH cofactor is bound in an extended conformation within a cleft formed by residues from both subunits of a tight dimer. nih.govresearchgate.net This unique binding mode exposes the B-side of the cofactor's nicotinamide (B372718) ring, which explains the enzyme's pro-S hydrogen transfer specificity. nih.govembopress.org The active site contains several strictly conserved residues, including His44 and His116, which are likely involved in the catalytic mechanism, and others like T156, P158, D173, and K225 that are implicated in cofactor binding. nih.govembopress.org Substrate discrimination appears to be mediated by electrostatic interactions, with an arginine residue at position 48 potentially providing a positive charge to interact with the negatively charged substrates. embopress.org

For the SLA dehydrogenase RlGabD from R. leguminosarum, a cryo-EM structure bound to NADH has been determined. researchgate.netnih.govrsc.org The active site architecture supports the proposed catalytic mechanism, with a cysteine residue (Cys295) acting as the catalytic nucleophile and a glutamate (B1630785) residue (Glu261) serving as the general acid/base. rsc.org The binding pocket for the organosulfonate substrate is also defined within this structure. researchgate.netnih.govrsc.org

Quaternary Structure and Functional Implications

Many enzymes involved in sulfolactate metabolism exist as oligomers, and their quaternary structure is essential for their function. The MjSLDH exists as a tetramer of tight dimers in the crystal structure, although it behaves as a homodimer in solution. nih.govresearchgate.net The tight dimer is considered the smallest enzymatically active unit, as cofactor binding involves residues from both subunits within this dimer. nih.govresearchgate.net

Gene Clusters and Transcriptional Regulation

The genes encoding the enzymes for (S)-3-sulfolactate metabolism are often organized into clusters, facilitating their coordinated regulation. In Roseovarius nubinhibens ISM, the degradation of 3-sulfolactate proceeds through a bifurcated pathway, and the corresponding genes are found in clusters. researchgate.netnih.gov This includes genes for a tripartite sulfolactate uptake system (SlcHFG) and a membrane-bound sulfolactate dehydrogenase (SlcD). researchgate.netnih.gov The expression of these genes is inducible by the presence of sulfolactate. researchgate.net A putative transcriptional regulator of the LysR-type, designated SlcR, is encoded upstream of some of these genes and is thought to control their expression. nih.gov

In Chromohalobacter salexigens, an eight-gene cluster (Csal_1764-Csal_1771) is responsible for the degradation of (R,S)-sulfolactate. nih.govmicrobiologyresearch.org This cluster includes a transcriptional regulator (SuyR), the uptake system (SlcHFG), the two dehydrogenases with opposite stereochemistry (SlcC and ComC), and the sulfolactate sulfo-lyase (SuyAB). nih.govmicrobiologyresearch.org The inducible nature of the enzymes involved suggests a tightly regulated system that responds to the availability of sulfolactate in the environment. nih.gov

Bioinformatic analyses have identified homologs of SLA dehydrogenase in putative sulfoglycolytic gene clusters across various bacterial phyla, including Actinobacteria, Firmicutes, and Proteobacteria, indicating the widespread nature of these metabolic pathways. researchgate.netnih.govrsc.org

Identification of Gene Clusters for (S)-3-Sulfolactate Metabolism

The metabolic pathways for (S)-3-sulfolactate utilization are encoded by specific gene clusters within the genomes of various bacteria. These clusters typically contain genes for the transport of sulfolactate into the cell, the core catabolic enzymes, and regulatory proteins.

In the marine bacterium Roseovarius nubinhibens ISM, a novel bifurcated pathway for 3-sulfolactate degradation has been identified. nih.govnih.govresearchgate.net The gene cluster in this organism includes genes for a tripartite sulfolactate uptake system (SlcHFG), a membrane-bound (S)-3-sulfolactate dehydrogenase (SlcD), and enzymes for two subsequent degradation routes. nih.govresearchgate.net One branch involves the decarboxylation of the intermediate 3-sulfopyruvate by 3-sulfopyruvate decarboxylase (ComDE), followed by the desulfonation of the resulting sulfoacetaldehyde (B1196311) by sulfoacetaldehyde acetyltransferase (Xsc). nih.govnih.gov The other branch proceeds via the transamination of 3-sulfopyruvate to (S)-cysteate, which is then desulfonated by (S)-cysteate sulfolyase (CuyA). nih.govnih.gov

Another well-characterized system is found in Chromohalobacter salexigens DSM 3043, which can degrade both (R)- and (S)-sulfolactate. microbiologyresearch.orgnih.gov An eight-gene cluster (Csal_1764–Csal_1771) governs this process. microbiologyresearch.orgnih.gov This cluster comprises a transcriptional regulator (SuyR), a tripartite tricarboxylate transporter-family uptake system for sulfolactate (SlcHFG), two sulfolactate dehydrogenases with opposite stereospecificity—(S)-sulfolactate dehydrogenase (SlcC) and (R)-sulfolactate dehydrogenase (ComC)—and a desulfonating (2R)-sulfolactate sulfo-lyase (SuyAB). microbiologyresearch.orgnih.gov This combination of dehydrogenases effectively functions as a racemase system, allowing the bacterium to channel both enantiomers of sulfolactate into a common degradative pathway. microbiologyresearch.orgkegg.jp

The metabolism of (S)-3-sulfolactate is often linked to the broader degradation of sulfoquinovose, the head group of plant sulfolipids. researchgate.netrsc.orgnih.gov Gene clusters for sulfoglycolytic pathways, which break down sulfoquinovose to intermediates like sulfolactaldehyde, can also contain genes for the subsequent conversion to and metabolism of sulfolactate. researchgate.netrsc.orgportlandpress.com For instance, in some bacteria, the oxidation of sulfolactaldehyde to sulfolactate is catalyzed by a sulfolactaldehyde dehydrogenase. rsc.org

The table below summarizes the key gene clusters and their components involved in (S)-3-sulfolactate metabolism in representative bacteria.

Organism Gene Cluster Key Genes Function of Encoded Proteins Reference(s)
Roseovarius nubinhibens ISM-slcHFGTripartite sulfolactate uptake system nih.govresearchgate.net
slcD(S)-3-sulfolactate dehydrogenase nih.govresearchgate.net
comDE3-Sulfopyruvate decarboxylase nih.govresearchgate.net
xscSulfoacetaldehyde acetyltransferase nih.govresearchgate.net
cuyA(S)-Cysteate sulfolyase nih.govresearchgate.net
cuyZPutative sulfite (B76179) exporter nih.gov
Chromohalobacter salexigens DSM 3043Csal_1764–Csal_1771suyRTranscriptional regulator microbiologyresearch.orgnih.govuni-konstanz.de
slcHFGTripartite tricarboxylate transporter for sulfolactate microbiologyresearch.orgnih.gov
slcC(S)-sulfolactate dehydrogenase microbiologyresearch.orgnih.gov
comC(R)-sulfolactate dehydrogenase microbiologyresearch.orgnih.gov
suyAB(2R)-sulfolactate sulfo-lyase microbiologyresearch.orgnih.gov

Regulatory Elements Governing Pathway Expression

The expression of the genes involved in (S)-3-sulfolactate metabolism is tightly regulated to ensure that the enzymatic machinery is produced only when the substrate is available. This regulation occurs primarily at the transcriptional level and is mediated by specific regulatory proteins that are often encoded within the metabolic gene clusters themselves.

In Roseovarius nubinhibens ISM, the enzymes central to the bifurcated degradation of sulfolactate, namely sulfoacetaldehyde acetyltransferase (Xsc) and (S)-cysteate sulfolyase (CuyA), are inducible. nih.govresearchgate.net Their activity is detected in cells grown on sulfolactate but not in those grown on acetate (B1210297), indicating that the presence of sulfolactate or one of its metabolites triggers the expression of the corresponding genes. nih.gov Reverse transcription-PCR analyses have confirmed the inducible transcription of xsc, pta (encoding phosphate acetyltransferase), and cuyA and cuyZ. nih.gov

The gene cluster in Chromohalobacter salexigens contains a gene, suyR, which is hypothesized to encode a transcriptional regulator. microbiologyresearch.orgnih.govuni-konstanz.de The presence of this regulator within the operon suggests a direct role in controlling the expression of the sulfolactate degradation pathway in response to the substrate. The entire pathway, including the transport system and the degradative enzymes, appears to be inducible. microbiologyresearch.orgnih.gov

In Escherichia coli, the yih gene cluster, which encodes the sulfoglycolytic Embden-Meyerhof-Parnas (sulfo-EMP) pathway, is regulated by the transcriptional factor CsqR (formerly YihW). acs.orgnih.gov This regulator controls the expression of the genes necessary for the uptake and initial breakdown of sulfoquinovose, which ultimately leads to intermediates that can be converted to sulfolactate in some organisms. acs.orgnih.gov This highlights a common theme where a specific regulator governs the entire metabolic pathway for a particular sulfonate.

Similarly, in other sulfonate-degrading bacteria, regulatory genes are frequently found adjacent to the catabolic genes. For example, in the case of isethionate degradation, a putative transcriptional regulator, IseR, is encoded within the ise gene cluster. uni-konstanz.de This co-localization of regulatory and catabolic genes is a hallmark of efficient genetic control in bacterial metabolic pathways.

The table below provides an overview of the known regulatory elements involved in the expression of (S)-3-sulfolactate metabolic pathways.

Organism Regulatory Element Type Regulated Genes/Pathway Inducer/Effector Reference(s)
Roseovarius nubinhibens ISM-Inducible expressionxsc, pta, cuyA, cuyZSulfolactate nih.govresearchgate.net
Chromohalobacter salexigens DSM 3043SuyRTranscriptional RegulatorslcHFG, slcC, comC, suyABHypothesized to be sulfolactate microbiologyresearch.orgnih.govuni-konstanz.de
Escherichia coli (Sulfo-EMP pathway)CsqR (YihW)Transcriptional Regulatoryih gene clusterSulfoquinovose acs.orgnih.gov
Various Bacteria (Isethionate degradation)IseRTranscriptional Regulatorise gene clusterIsethionate uni-konstanz.de

Physiological and Ecological Significance

Role in Microbial Adaptation to Organosulfonate Environments

The ability to metabolize organosulfonates like (S)-3-sulfolactic acid is a key adaptive strategy for microorganisms in environments where such compounds are prevalent. nih.govoup.com Many bacteria can utilize this compound as a sole source of carbon and energy, enabling them to thrive in niches where other nutrients might be scarce. nih.govresearchgate.net This metabolic capability is often regulated by the availability of sulfur, with the enzymes for sulfonate degradation being expressed when preferred sulfur sources like sulfate (B86663) are limited. oup.com

Microbes have evolved diverse enzymatic pathways to degrade this compound. Research has identified several distinct bacterial strategies for its catabolism:

Bifurcated Pathway: The marine bacterium Roseovarius nubinhibens ISM employs a novel bifurcated pathway to degrade 3-sulfolactate. nih.govnih.gov In this pathway, a membrane-bound sulfolactate dehydrogenase oxidizes sulfolactate to 3-sulfopyruvate. This intermediate is then split into two branches. One portion is decarboxylated to sulfoacetaldehyde (B1196311), which is subsequently desulfonated. The other portion is transaminated to (S)-cysteate, which then undergoes desulfonation. nih.govresearchgate.netnih.gov This allows the bacterium to utilize sulfolactate quantitatively, releasing the sulfur as sulfate. nih.gov

Racemase-Dependent Pathway: In Chromohalobacter salexigens, the degradation of (S)-3-sulfolactate involves an initial isomerization. ebi.ac.ukresearchgate.net The process is catalyzed by two dehydrogenases with opposite stereospecificity, (S)-sulfolactate dehydrogenase (SlcC) and (R)-sulfolactate dehydrogenase (ComC), which effectively function as a racemase. researchgate.netnih.gov This conversion of the (S)-isomer to the (R)-isomer is necessary because the subsequent desulfonating enzyme, (R)-sulfolactate sulfo-lyase (SuyAB), is specific for the (R)-enantiomer. researchgate.netebi.ac.uk

Gut Microbiome Metabolism: In the specialized environment of the mouse gut, the taurine-respiring bacterium Desulfovibrio sp. LT0009 has been shown to degrade (S)-3-sulfolactate using the SlcC-ComC-SuyAB pathway, similar to that found in C. salexigens. nih.gov

The following table summarizes the key bacterial species and their metabolic pathways for this compound degradation.

Bacterial SpeciesMetabolic PathwayKey EnzymesEnvironment
Roseovarius nubinhibens ISMBifurcated Pathway via 3-sulfopyruvateSlcD, ComDE, Xsc, CuyAMarine
Chromohalobacter salexigens DSM 3043Racemase-dependent desulfonationSlcC, ComC, SuyABSaline
Desulfovibrio sp. LT0009Racemase-dependent desulfonationSlcC, ComC, SuyABMouse Gut
Paracoccus wurundjeriIntermediate in sulfofucose degradationSlcC, ComC, SuyABTerrestrial/Soil

Contributions to Sulfur Nutrient Cycling in Aquatic and Terrestrial Ecosystems

This compound is a significant intermediate in the global sulfur cycle, linking the production of organic sulfur by phototrophs to its mineralization by heterotrophic bacteria. biorxiv.orgnumberanalytics.com Over 95% of the sulfur in most aerobic soils exists as sulfonates and sulfate esters. oup.com The cycling of these compounds is therefore critical for ecosystem health and nutrient availability. numberanalytics.comunl.edunih.gov

In both aquatic and terrestrial ecosystems, this compound is primarily formed during the bacterial degradation of sulfoquinovose (SQ), the polar headgroup of the abundant plant and algal sulfolipid, sulfoquinovosyl diacylglycerol. nih.govoup.comnih.govnih.gov This process occurs in two tiers:

Primary degradation of SQ by one group of bacteria produces C3-organosulfonates, such as (S)-3-sulfolactate and 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS). nih.gov

A second tier of specialized bacteria then mineralizes these intermediates, cleaving the stable carbon-sulfur bond to release sulfite (B76179), which is typically oxidized to sulfate for cellular use or excretion. nih.govnih.govuni-konstanz.de

This two-step process is a key component of organosulfur metabolism in the ocean and in soil. frontiersin.orgnsf.gov For instance, the degradation of sulfoquinovose from phytoplankton is a major link in the marine sulfur cycle. nih.govnih.gov Similarly, the degradation of sulfosugars from plants contributes to sulfur turnover in terrestrial ecosystems. unl.edu The bacterium Paracoccus wurundjeri, isolated from soil, was found to degrade the rare sulfosugar sulfofucose via a pathway that produces (S)-3-sulfolactate as an intermediate, which is then biomineralized to pyruvate (B1213749) and sulfite. biorxiv.orgbiorxiv.org This highlights the role of sulfolactate as a common currency in the breakdown of various sulfosugars, ensuring the recycling of sulfur back into a bioavailable form (sulfate). biorxiv.orgunl.eduuwf.edulibretexts.org

Intermediary Metabolism in Specialized Biological Niches

Beyond its role in broad ecological nutrient cycling, this compound serves as a key metabolite in several highly specialized biological contexts.

Bacterial Spore Component: In the bacterium Bacillus subtilis, this compound is a major sulfur-containing compound that accumulates during sporulation. asm.org It is eventually incorporated into the mature spore, where it can account for more than 5% of the spore's dry weight. Upon germination, this unaltered sulfolactic acid is rapidly and completely released into the medium. asm.org This suggests a specialized structural or metabolic role within the dormant spore.

Coenzyme M Biosynthesis: this compound is an established intermediate in the biosynthetic pathway of coenzyme M (2-mercaptoethanesulfonate) in methanogenic archaea. nih.govnih.gov Coenzyme M is the smallest known organic cofactor and is essential for methane (B114726) generation. nih.gov The pathway involves the oxidation of (R)-3-sulfolactate to sulfopyruvate (B1220305), which is then decarboxylated to sulfoacetaldehyde, a direct precursor to coenzyme M. nih.gov

Human Gut Microbiome: In the human intestinal tract, (S)-3-sulfolactate is an intermediate in the metabolism of dietary sulfoquinovose, which is found in green vegetables. oup.com Gut bacteria such as Eubacterium rectale can ferment sulfoquinovose, producing intermediates like 2,3-dihydroxypropane-1-sulfonate (DHPS). oup.comnih.gov Other specialized bacteria, such as Bilophila wadsworthia, can then utilize these organosulfonates. While some pathways lead to the formation and subsequent desulfonation of sulfolactate, others can directly desulfonate DHPS, ultimately producing hydrogen sulfide (B99878) (H₂S), a significant metabolite in the gut environment. nih.govoup.com

The enzymes involved in these varied metabolic pathways are critical to the function of this compound. The table below details some of the key enzymes identified in its metabolism.

EnzymeEC NumberReactionOrganism/Pathway
(S)-Sulfolactate Dehydrogenase (SlcC)1.1.1.272 (related)(S)-3-Sulfolactate + NAD⁺ ⇌ 3-Sulfopyruvate + NADHChromohalobacter salexigens, Desulfovibrio sp. researchgate.netnih.gov
(R)-Sulfolactate Dehydrogenase (ComC)1.1.1.272(R)-3-Sulfolactate + NAD⁺ ⇌ 3-Sulfopyruvate + NADHChromohalobacter salexigens, Coenzyme M biosynthesis nih.govresearchgate.net
(R)-3-Sulfolactate Sulfo-lyase (SuyAB)4.4.1.24(R)-3-Sulfolactate ⇌ Pyruvate + SulfiteChromohalobacter salexigens, Paracoccus pantotrophus researchgate.net
Sulfoacetaldehyde Acetyltransferase (Xsc)2.3.3.15Sulfoacetaldehyde + Phosphate (B84403) ⇌ Acetyl phosphate + SulfiteRoseovarius nubinhibens nih.govnih.gov
(S)-Cysteate Sulfo-lyase (CuyA)4.4.1.25(S)-Cysteate ⇌ Pyruvate + Sulfite + NH₃Roseovarius nubinhibens nih.govnih.gov
3-Sulfopyruvate Decarboxylase (ComDE)4.1.1.793-Sulfopyruvate ⇌ Sulfoacetaldehyde + CO₂Roseovarius nubinhibens, Coenzyme M biosynthesis nih.govnih.gov

Advanced Research Methodologies and Future Directions

Analytical Techniques for (S)-3-Sulfolactate and Metabolites in Research

Precise and sensitive detection methods are fundamental to studying the metabolic pathways involving (S)-3-sulfolactate. These techniques allow for the quantification of the compound and its related metabolites in various biological and environmental matrices.

Chromatographic and Spectrometric Approaches in Metabolomics

Metabolomics studies heavily rely on the separation and detection capabilities of chromatography and mass spectrometry to identify and quantify low-concentration metabolites like (S)-3-sulfolactate. thermofisher.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique, offering high sensitivity and the ability to analyze a wide range of compounds. thermofisher.com Different chromatographic methods can be employed depending on the properties of the analytes. For instance, reversed-phase liquid chromatography (RPLC) is suitable for non-polar to moderately polar compounds, while hydrophilic interaction liquid chromatography (HILIC) is used for polar and ionic compounds that are not well-retained by RPLC. thermofisher.comnih.gov

Ion chromatography is another powerful tool for the quantification of sulfonates, including sulfolactate, sulfopyruvate (B1220305), and isethionate. nih.gov This technique, often coupled with suppressed conductivity detection, provides excellent resolution for ionic species. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile compounds, though it often requires chemical derivatization to make non-volatile compounds like (S)-3-sulfolactate suitable for analysis. nih.gov

In untargeted metabolomics studies, high-resolution mass spectrometry is often used to determine the elemental composition of unknown metabolites. thermofisher.com Fragmentation of the parent ion (MS/MS or MSn) provides structural information that, when compared against spectral libraries, can lead to confident metabolite identification. thermofisher.com For example, untargeted serum metabolomics analysis has identified decreased levels of (S)-3-sulfolactate in certain disease states, highlighting its potential role in systemic metabolism. nih.gov

Table 1: Chromatographic and Spectrometric Techniques for Sulfolactate Analysis

Technique Principle Application for (S)-3-Sulfolactate Key Advantages
Ion Chromatography (IC) Separation of ions based on their affinity to an ion-exchange resin. Quantification of sulfolactate, sulfopyruvate, and sulfate (B86663) in cell cultures and environmental samples. nih.gov High selectivity and sensitivity for ionic compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase. Used with various detectors (e.g., UV, MS) to quantify sulfolactate and related metabolites. uni-konstanz.deresearchgate.net Versatile, applicable to a wide range of compounds. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of LC with the mass analysis capabilities of MS. Broad applicability in both untargeted and targeted metabolomics for detecting sulfolactate and its derivatives. thermofisher.comnih.gov High sensitivity, broad metabolite coverage, provides structural information. thermofisher.com

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. | Analysis of volatile derivatives of sulfolactate and related metabolites. nih.gov | High efficiency and resolution for volatile compounds; extensive spectral libraries available. nih.gov |

Radiotracer Applications in Metabolic Flux Studies

Radiotracer studies are indispensable for mapping the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). nih.gov By introducing isotopically labeled substrates, such as ¹³C-labeled glucose or glutamine, into a biological system, researchers can track the incorporation of these labels into downstream metabolites, including (S)-3-sulfolactate. nih.govfrontiersin.org This provides a dynamic view of pathway activity that cannot be obtained from static metabolite concentrations alone. nih.gov

The analysis of mass distribution vectors (MDVs) in metabolites, measured by MS or NMR, allows for the calculation of intracellular reaction rates (fluxes). nih.govresearchgate.net For instance, ¹³C-MFA can reveal the relative contributions of different carbon sources to the synthesis of the (S)-3-sulfolactate backbone. creative-proteomics.com This technique has been widely applied to understand metabolic reprogramming in various conditions and to identify active metabolic pathways. frontiersin.orgcreative-proteomics.com

While ¹³C is a common tracer for carbon metabolism, other isotopes like deuterium (B1214612) (²H) can be used to investigate redox metabolism. nih.gov The characterization of novel radiotracers, often labeled with positron emitters like ¹⁸F, also involves assessing their metabolic stability, which can be studied using in vitro systems like liver microsomes or engineered cell lines. mdpi.com These studies help to understand how a radiolabeled compound is metabolized, which is crucial for its application in imaging and flux studies. mdpi.com

Bioinformatic and Genomic Approaches in Pathway Elucidation

The explosion of genomic and metagenomic data has revolutionized the discovery and understanding of metabolic pathways. Bioinformatic tools are essential for navigating this vast amount of sequence information to identify genes and reconstruct pathways related to (S)-3-sulfolactate metabolism. researchgate.net

Comparative Genomics for Identifying (S)-3-Sulfolactate Pathways

Comparative genomics involves comparing the genomes of different organisms to identify conserved genes and gene clusters associated with a specific metabolic capability. nih.gov This approach has been instrumental in identifying the genes responsible for the degradation and synthesis of (S)-3-sulfolactate. researchgate.netnih.gov For example, by analyzing the genome of the marine bacterium Roseovarius nubinhibens ISM, researchers proposed a novel, bifurcated degradation pathway for 3-sulfolactate. researchgate.net This bioinformatic prediction was subsequently validated through a combination of enzyme assays, analytical chemistry, and gene expression studies. researchgate.net

This methodology often starts with identifying a candidate gene, such as one encoding a sulfolactate dehydrogenase, and then examining the surrounding genomic region for other genes that might be functionally related. researchgate.netresearchgate.net These co-localized genes, or gene clusters, often encode the transporters, enzymes, and regulators required for a complete metabolic pathway. nih.govresearchgate.net Bioinformatic analyses have revealed that the gene for sulfolactate dehydrogenase (SlcD) is found in different genetic contexts, suggesting its involvement in at least three distinct metabolic pathways for sulfolactate degradation. researchgate.net This highlights the metabolic diversity and adaptability of microorganisms in utilizing organosulfonates.

Metagenomic and Metatranscriptomic Analysis in Environmental Samples

Metagenomics, the study of genetic material recovered directly from environmental samples, provides a culture-independent way to explore the microbial diversity and metabolic potential of a community. biorxiv.orgplos.org Metatranscriptomics goes a step further by analyzing the gene expression (RNA) of the community, offering a snapshot of the active metabolic pathways at a given time. biorxiv.orgmdpi.com

These "omics" approaches are powerful for studying the biogeochemical cycling of sulfur, including the role of (S)-3-sulfolactate, in complex environments like soil and marine ecosystems. nih.govnih.gov By sequencing the total DNA and RNA from a sample, researchers can identify genes encoding enzymes for sulfolactate metabolism and assess their expression levels under different environmental conditions. biorxiv.orgnih.gov For example, analysis of metagenomic and metatranscriptomic data from coastal waters or acidic mine wastelands can reveal the key microbial players and active pathways involved in organosulfonate degradation. nih.govnih.gov This can lead to the discovery of novel enzymes and pathways, expanding our understanding of how microorganisms process compounds like sulfoquinovose, a precursor to sulfolactate. nih.govoup.com

Metabolic Engineering Strategies for Elucidating (S)-3-Sulfolactate Pathways

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to understand or re-route metabolic pathways. mdpi.combiologydiscussion.com These strategies are critical for validating the function of genes identified through genomic approaches and for clarifying the steps in a metabolic pathway. mdpi.com

A primary technique is gene knockout, where a specific gene is inactivated or deleted from an organism's genome. idtdna.comgenome.gov By observing the resulting phenotype, such as the inability to grow on sulfolactate or the accumulation of a metabolic intermediate, researchers can deduce the function of the knocked-out gene. idtdna.comresearchgate.net For example, creating a knockout mutant of a putative sulfolactate transporter gene and showing that the mutant can no longer take up sulfolactate from the medium would confirm the gene's function. researchgate.netsinica.edu.tw CRISPR-based technologies have become a popular and efficient tool for creating such targeted gene knockouts. idtdna.commdpi.com

Conversely, heterologous expression involves introducing a gene or a cluster of genes from one organism into a different, often more genetically tractable, host organism like Escherichia coli or Saccharomyces cerevisiae. mdpi.comnih.gov This strategy is used to confirm the function of enzymes and to reconstruct entire biosynthetic pathways. nih.govrsc.org If expressing a set of candidate genes from a marine bacterium in E. coli results in the production of (S)-3-sulfolactate, it provides strong evidence for their role in its synthesis. google.com This approach is particularly valuable for studying genes from organisms that are difficult to cultivate in the laboratory. nih.gov

Table 2: Compound Names Mentioned

Compound Name
(S)-3-Sulfolactic acid
(S)-Cysteate
2,3-dihydroxypropanesulfonate (DHPS)
3-Sulfopyruvate
Acetyl-coenzyme A
Acetylphosphate
Cysteate
Glucose
Glutamine
Isethionate
Pyridoxal (B1214274) 5'-phosphate
Pyruvate (B1213749)
Sulfoacetaldehyde (B1196311)
Sulfoquinovose (SQ)
Sulfite (B76179)
Taurine
Uridine diphosphate-glucose (UDP-Glc)

Genetic Manipulation for Pathway Dissection and Elucidation

Genetic engineering provides powerful tools for dissecting the metabolic pathways involving this compound. wikipedia.org By manipulating the genes of an organism, researchers can establish direct links between specific genes and their functions within a metabolic network. wikipedia.org Techniques such as gene knockout, knock-in, and gain-of-function experiments are central to elucidating the roles of enzymes and transport proteins. wikipedia.orgnih.gov

Gene knockout is a primary strategy used to determine a gene's function. wikipedia.org This method involves the targeted inactivation or removal of a specific gene. wikipedia.org If a gene encoding an enzyme in the this compound pathway is knocked out, the organism may lose the ability to produce or degrade this compound, leading to its absence or the accumulation of a precursor metabolite. Observing these phenotypic changes provides strong evidence for the gene's role. Methodologies like homologous recombination have traditionally been used, where a DNA construct replaces the target gene. wikipedia.org More recently, CRISPR/Cas9 technology has become a preferred method for its precision and efficiency in creating targeted gene disruptions through the introduction of insertions or deletions (indels). wikipedia.orgfrontiersin.org

For instance, in studies of sulfolipid biosynthesis, which is related to sulfolactate metabolism, T-DNA insertion has been used to create knockout mutants in plants like Arabidopsis. researchgate.net Analysis of an Hsa32 knockout mutant, a gene with homology to phospho-3-sulfolactate synthase, helped researchers determine that it was not, in fact, involved in the primary sulfolipid biosynthesis pathway under normal conditions. researchgate.net Similarly, gene knockout studies in various crops using CRISPR/Cas9 to target enzymes like fatty acid desaturase 2 (FAD2) have successfully altered metabolic pathways, demonstrating the power of this approach for functional gene analysis. frontiersin.org These same principles are applied to dissect sulfolactate pathways in microorganisms. By systematically knocking out candidate genes, such as those predicted to be dehydrogenases or sulfotransferases, scientists can map the steps involved in the synthesis and catabolism of this compound.

Table 1: Examples of Genetic Manipulation Techniques for Metabolic Pathway Analysis

Technique Description Application in Pathway Elucidation Example Systems
Gene Knockout (Deletion) Complete removal or inactivation of a specific gene to observe the resulting phenotype. Determines the necessity of a gene for a particular metabolic step. Loss of function helps identify essential enzymes. Sulfolobus islandicus, Arabidopsis, Escherichia coli researchgate.netnih.gov
CRISPR/Cas9 A versatile genome editing tool that creates precise breaks in DNA, leading to gene disruption (knockout) or modification. Used for rapid and targeted knockout of one or multiple genes to dissect complex pathways and identify enzyme functions. frontiersin.org Camelina, Glycine max (Soybean), Salvia miltiorrhiza frontiersin.orgfrontiersin.org
Knock-in Replacement of a gene with a modified version or a different gene (e.g., a reporter gene like lacZ). Allows for studying gene expression patterns or determining if another enzyme can functionally replace the original one. nih.gov Mouse models nih.gov

Recombinant Protein Expression for Enzymatic Characterization

Once a gene is hypothesized to be part of the this compound pathway, the next critical step is to characterize the protein it encodes. Recombinant protein expression is a cornerstone of this process, allowing for the production of large quantities of a specific enzyme for in vitro analysis. frontiersin.org The most common host for this purpose is the bacterium Escherichia coli due to its rapid growth, well-understood genetics, and high-yield protein production capabilities. frontiersin.org

The process involves cloning the target gene (e.g., a sulfolactate dehydrogenase) into an expression vector, which is then introduced into E. coli. nih.gov The host cells are cultured and induced to express the foreign gene, producing the recombinant enzyme. frontiersin.org This enzyme is often engineered with an affinity tag (e.g., a polyhistidine-tag) to facilitate its purification from the host cell's native proteins.

The purified recombinant enzyme is then subjected to a series of biochemical assays to determine its function and properties. These characterization studies are essential for understanding the enzyme's role in the metabolic pathway. Key parameters measured include:

Substrate Specificity: Testing the enzyme's activity with various potential substrates (e.g., this compound, sulfopyruvate, other keto acids) to identify its preferred substrate. nih.gov

Kinetic Parameters: Determining the Michaelis-Menten constants, such as the Michaelis constant (K_M) and the maximum reaction velocity (V_max). K_M indicates the substrate concentration at which the enzyme operates at half its maximum speed and is a measure of the enzyme's affinity for the substrate. V_max and the catalytic constant (k_cat) reflect the enzyme's catalytic efficiency. nih.govsemanticscholar.org

Cofactor Requirements: Identifying necessary cofactors, such as NAD⁺/NADH or NADP⁺/NADPH, which are common in dehydrogenase reactions. nih.govrsc.org

Optimal Conditions: Determining the optimal pH and temperature for enzymatic activity. nih.gov

For example, (R)-sulfolactate dehydrogenase (ComC) from the methanogen Methanobrevibacter millerae SM9 was cloned, expressed in E. coli, and characterized. nih.govsemanticscholar.org Studies revealed its preference for sulfopyruvate as a substrate, its optimal pH, and its kinetic values for both the substrate and the cofactor NADH. nih.govsemanticscholar.org While this was the (R)-isomer, the methodology is identical for characterizing the enzymes of the (S)-isomer pathway. Similarly, sulfolactaldehyde dehydrogenase from Rhizobium leguminosarum, which oxidizes sulfolactaldehyde to sulfolactate, was characterized after recombinant expression, revealing its ability to use both NAD⁺ and NADP⁺ as cofactors. rsc.org

Table 2: Kinetic Properties of Characterized Recombinant Enzymes in Sulfonate Metabolism

Enzyme Organism Substrate K_M (μM) V_max (μmol min⁻¹ mg⁻¹) k_cat (s⁻¹) Cofactor Reference
(R)-Sulfolactate Dehydrogenase (ComC) Methanobrevibacter millerae Sulfopyruvate 196 93.9 62.8 NADH nih.govsemanticscholar.org
(R)-Sulfolactate Dehydrogenase (ComC) Methanobrevibacter millerae NADH 55.1 N/A N/A NADH nih.govsemanticscholar.org
Sulfolactaldehyde Dehydrogenase (RlGabD) Rhizobium leguminosarum Sulfolactaldehyde 120 ± 20 N/A 1.1 ± 0.1 NAD⁺ rsc.org
Sulfolactaldehyde Dehydrogenase (RlGabD) Rhizobium leguminosarum Sulfolactaldehyde 200 ± 30 N/A 1.8 ± 0.1 NADP⁺ rsc.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (S)-3-sulfolactic acid with high enantiomeric purity?

  • Answer : Synthesis typically involves asymmetric catalysis or enzymatic resolution. For chemical synthesis, chiral auxiliaries or catalysts (e.g., organocatalysts) are used to control stereochemistry. Enzymatic approaches leverage sulfatases or esterases to resolve racemic mixtures . Key steps include:

  • Confirming enantiopurity via chiral HPLC or polarimetry.
  • Validating intermediates using 1H^1H-NMR and 13C^{13}C-NMR to track stereochemical integrity.
  • Reporting yield, purity, and characterization data comprehensively to ensure reproducibility .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Answer : Essential characterization includes:

  • Spectroscopic analysis : IR for sulfonic acid group identification; NMR for structural confirmation.
  • Thermal stability : DSC/TGA to assess decomposition temperatures.
  • Solubility : Phase diagrams in polar/non-polar solvents.
  • Chirality : Circular dichroism (CD) or X-ray crystallography for absolute configuration .
  • Document all parameters with raw data in supplementary materials to facilitate peer validation .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

  • Answer : Use LC-MS/MS or capillary electrophoresis with UV detection for high sensitivity. Calibration curves must cover expected concentration ranges, and recovery studies should account for matrix effects . Internal standards (e.g., isotopically labeled analogs) improve accuracy. Report limits of detection (LOD) and quantification (LOQ) in methods sections .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in enzymatic studies?

  • Answer : Discrepancies often arise from variations in assay conditions (pH, temperature, substrate concentration). To address this:

  • Replicate experiments using standardized protocols (e.g., IUPAC guidelines).
  • Perform kinetic analyses (e.g., Michaelis-Menten curves) under controlled conditions.
  • Use statistical tools (ANOVA, t-tests) to assess significance of differences .
  • Cross-validate results with computational docking studies to correlate enzyme-substrate interactions with observed kinetics .

Q. What strategies are effective for elucidating the mechanistic role of this compound in sulfatase-mediated pathways?

  • Answer : Combine isotopic labeling (18O^{18}O, 34S^{34}S) with kinetic isotope effect (KIE) studies to trace reaction pathways. Employ stopped-flow spectroscopy to capture transient intermediates. Computational methods (DFT, MD simulations) can model transition states and active-site interactions. Publish raw kinetic data and simulation parameters to enable reproducibility .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Answer : Use a factorial design to test combinations of pH (1–12) and temperature (4°C–100°C). Monitor degradation via:

  • HPLC : Track peak area reduction over time.
  • Mass spectrometry : Identify degradation products.
  • Statistical modeling : Apply Arrhenius equations to predict shelf-life.
  • Report confidence intervals and outlier exclusion criteria to enhance reliability .

Q. What are the best practices for integrating this compound into hybrid catalytic systems (e.g., enzyme-metal composites)?

  • Answer : Optimize immobilization techniques (e.g., covalent bonding to silica supports) to retain activity. Characterize composites using SEM-EDS for elemental mapping and FTIR for structural integrity. Compare turnover numbers (TON) and reusability across ≥3 batches. Discuss limitations (e.g., metal leaching) in the context of existing literature .

Methodological Guidelines

  • Data Reporting : Follow RSC guidelines for experimental details, including raw spectra, chromatograms, and statistical outputs in supplementary materials .
  • Contradiction Analysis : Use triangulation (experimental, computational, and literature data) to resolve inconsistencies .
  • Ethical Standards : Disclose funding sources and potential conflicts of interest per institutional review protocols .

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.